molecular formula C8H6O3 B1346917 1,3-Benzodioxole-4-carbaldehyde CAS No. 7797-83-3

1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917
CAS No.: 7797-83-3
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
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Scientific Research Applications

Scientific Research Applications

1,3-Benzodioxole-4-carbaldehyde serves as a crucial intermediate in synthesizing numerous organic compounds, making it valuable in chemical research. It has been explored for its cytotoxic and antiparasitic activities in biological studies. Moreover, it is used in synthesizing pharmaceutical drugs like tadalafil and L-DOPA, highlighting its importance in medicinal chemistry. The compound is also used in fragrances and flavors because of its floral scent, showing its wide application in the flavor and fragrance industry.

Biological Applications

The compound affects the auxin signaling pathway and interacts with the auxin receptor TIR1, leading to a promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa. Studies show that this compound exhibits anticancer properties and can inhibit the growth of various cancer cell lines by inducing apoptosis.

Pharmaceutical Applications

1,3-Benzodioxole derivatives have shown potential as antidiabetic drugs . Research indicates that these derivatives can significantly reduce blood glucose levels in mice . Additionally, 4-aminoquinolines bearing a 1,3-benzodioxole moiety exhibit significant antifungal activities against phytopathogenic fungi.

Chemical Reactions and Synthesis

This compound can be synthesized through different methods, including the oxidative cleavage of isosafrole or a multistep sequence from catechol or 1,2-methylenedioxybenzene. It undergoes several chemical reactions, such as oxidation, reduction, and nucleophilic substitution. It can be oxidized to form piperonylic acid or reduced to piperonyl alcohol. It can also react with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde.

Other Derivatives and Applications

2,2-Difluorobenzo(1,3)dioxole-carbaldehydes, synthesized using this compound as a starting material, are valuable in synthesizing compounds for plant protection . Novel benzodioxol carboxamide derivatives have been synthesized and investigated for their antidiabetic potential . These derivatives substantially reduced blood glucose levels in mice, showing promise for future antidiabetic drug development .

Comparison with Similar Compounds

1,3-Benzodioxole-4-carbaldehyde is structurally similar to other compounds such as:

The uniqueness of this compound lies in its combination of the methylenedioxy group and the aldehyde functional group, which imparts distinct chemical properties and applications .

Biological Activity

Overview

1,3-Benzodioxole-4-carbaldehyde (CAS Number: 7797-83-3) is a compound belonging to the benzodioxole family, characterized by its unique dioxole structure. This compound has garnered attention in various fields, particularly in biological research, due to its diverse biological activities including anticancer, antioxidant, and antifungal properties.

This compound primarily targets the auxin receptor TIR1 (Transport Inhibitor Response 1) , acting as an agonist . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa by modulating the auxin signaling pathway , which is crucial for plant development.

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Inhibition of Enzymes : It inhibits enzymes like tyrosinase and HER-2, affecting processes such as melanin production and cell growth regulation.
  • Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines by inducing apoptosis. For example, a study demonstrated that at low doses, this compound effectively inhibited tumor growth in animal models.

Antioxidant Activity

A new derivative of 1,3-benzodioxole isolated from Hypecoum erectum showed moderate antioxidant activity with an IC50 value of 86.3 μM in a DPPH-scavenging assay . This suggests potential applications in combating oxidative stress-related diseases.

Antifungal Activity

Recent studies have explored the synthesis of 4-aminoquinolines bearing a 1,3-benzodioxole moiety as potential antifungal agents. These compounds exhibited significant inhibitory activities against several phytopathogenic fungi at concentrations as low as 50 μg/mL .

Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation at low doses
AntioxidantModerate activity (IC50 = 86.3 μM) demonstrated in DPPH assay
AntifungalEffective against phytopathogenic fungi at 50 μg/mL
Auxin AgonistPromotes root growth in Arabidopsis thaliana and Oryza sativa

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods for characterizing 1,3-Benzodioxole-4-carbaldehyde?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and benzodioxole ring protons (δ ~6.5–7.5 ppm). Compare with derivatives like 5-chloro-1,3-benzodioxole-4-carbaldehyde (δ shifts due to substituents) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, SHELX can handle high-resolution data and twinned crystals, critical for confirming the aldehyde group’s position and dioxole ring planarity .
  • Mass Spectrometry : Analyze molecular ion peaks (e.g., C8H6O3\text{C}_8\text{H}_6\text{O}_3, MW 150.13) and fragmentation patterns to verify purity and structural integrity .

Q. What are the common synthetic routes to this compound?

Methodological Answer:

  • Friedel-Crafts Acylation : React 1,3-benzodioxole with formyl chloride in the presence of a Lewis acid (e.g., AlCl3_3) to introduce the aldehyde group. Monitor regioselectivity using TLC or HPLC .
  • Oxidation of Alcohol Precursors : Use mild oxidizing agents (e.g., MnO2_2) to convert 4-hydroxymethyl-1,3-benzodioxole to the aldehyde. Optimize reaction conditions to avoid over-oxidation to carboxylic acids .
  • Derivatization from Halogenated Analogs : Substitute 5-chloro-1,3-benzodioxole-4-carbaldehyde via nucleophilic displacement, followed by deprotection or reduction .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as aldehydes can be irritants .
  • First Aid Measures : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Classify as hazardous organic waste. Incinerate or treat via approved chemical degradation methods to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Iterative Refinement : Use SHELXL’s least-squares refinement to reconcile discrepancies between experimental (e.g., X-ray) and computational (e.g., DFT) data. Adjust parameters like thermal motion and occupancy for disordered atoms .
  • Cross-Validation with Analogues : Compare 1H^1\text{H}-NMR chemical shifts of this compound with derivatives (e.g., 4-hydroxybenzaldehyde) to identify anomalous peaks caused by solvent effects or impurities .
  • Error Analysis in Crystallography : Calculate R-factors and residual electron density maps to identify systematic errors (e.g., incorrect space group assignment) .

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Aldehyde Activation : The electron-withdrawing benzodioxole ring enhances electrophilicity at the aldehyde carbon, favoring nucleophilic attack. Study kinetics using UV-Vis spectroscopy to track reaction progress .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in reactions with amines or Grignard reagents. Compare yields in DMF vs. THF to optimize conditions .
  • Steric Hindrance : Substituents on the benzodioxole ring (e.g., 5-chloro groups) may slow reactions due to steric effects. Use molecular modeling (e.g., Gaussian) to predict spatial constraints .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer:

  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins. Validate with Hooft parameter analysis to ensure reliability .
  • Disordered Solvent Molecules : Apply SQUEEZE (PLATON) to model diffuse electron density from solvent molecules, improving R-factor accuracy .
  • High-Resolution Limitations : For low-quality crystals, merge datasets from multiple crystals or use synchrotron radiation to enhance resolution .

Q. How can researchers design derivatives of this compound for bioactivity studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., hydroxyl, methoxy) at the 5-position to modulate lipophilicity and binding affinity. Test cytotoxicity via MTT assays .
  • Click Chemistry : Functionalize the aldehyde group with alkyne tags for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation with proteins or fluorophores .
  • Pharmacokinetic Optimization : Use logP calculations (e.g., via ChemDraw) to balance solubility and membrane permeability. Validate with in vitro ADME assays .

Properties

IUPAC Name

1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQKPGVXNSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228635
Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7797-83-3
Record name Benzodioxole-4-carboxaldehyde
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Record name 1,3-Benzodioxole-4-carboxaldehyde
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Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE
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Synthesis routes and methods I

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
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138 g
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415 g
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255 g
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Synthesis routes and methods II

Procedure details

This compound was prepared using 1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone prepared in method I-7 (0.15 g, 10.62 mmol), in the manner described for 3-amino-5,6,7,8-tetrahydro-naphtho[2,3-b]furan-2-yl)-(2,4-dichloro-phenyl)-methanone (Method III-1):, affording 0.36 g (21%) of 3-Amino-5,6,7,8-tetrahydro-naphtho-[2,3-b]furan-2-yl)benzo[1,3]dioxol-4-yl-methanone as a yellow solid. 1H-NMR (MeOH-d4) δ 7.40 (s, 1H), 7.31 (dd, J=8 Hz, 1 Hz), 6.97 (dd, J=7 Hz, 1 Hz, 1 H), 6.82 (s, 1H), 6.19 (s, 2H), 2.68-2.60 (m, 4H), 1.68-1.62 (m, 4H); MS LC-MS (MH+=336.2), RT=3.86 min.
Name
1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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